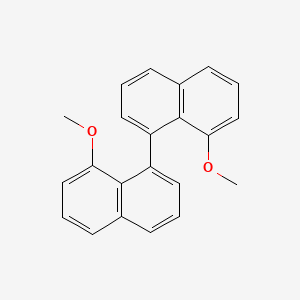
N-Hydroxy-4-sulfanylcyclohex-2-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-4-sulfanylcyclohex-2-ene-1-carboxamide is an organic compound characterized by a cyclohexene ring substituted with a hydroxy group, a sulfanyl group, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-sulfanylcyclohex-2-ene-1-carboxamide typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a thiol-ene reaction, where a thiol reacts with the double bond of the cyclohexene ring.
Hydroxylation: The hydroxyl group can be added through an oxidation reaction, such as the use of osmium tetroxide (OsO4) followed by reduction.
Carboxamidation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid with an amine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-4-sulfanylcyclohex-2-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, tosylates
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated derivatives
Aplicaciones Científicas De Investigación
N-Hydroxy-4-sulfanylcyclohex-2-ene-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an enzyme inhibitor or as a precursor for the synthesis of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-4-sulfanylcyclohex-2-ene-1-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The carboxamide group can participate in hydrogen bonding and hydrophobic interactions, further contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-Hydroxy-4-thiocyclohex-2-ene-1-carboxamide
- N-Hydroxy-4-mercaptocyclohex-2-ene-1-carboxamide
- N-Hydroxy-4-sulfanylcyclohex-2-ene-1-carboxylic acid
Uniqueness
N-Hydroxy-4-sulfanylcyclohex-2-ene-1-carboxamide is unique due to the presence of both a hydroxy and a sulfanyl group on the cyclohexene ring, which can impart distinct chemical and biological properties
Propiedades
Número CAS |
83369-23-7 |
|---|---|
Fórmula molecular |
C7H11NO2S |
Peso molecular |
173.24 g/mol |
Nombre IUPAC |
N-hydroxy-4-sulfanylcyclohex-2-ene-1-carboxamide |
InChI |
InChI=1S/C7H11NO2S/c9-7(8-10)5-1-3-6(11)4-2-5/h1,3,5-6,10-11H,2,4H2,(H,8,9) |
Clave InChI |
WISOYXJXKKYVFR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C=CC1C(=O)NO)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



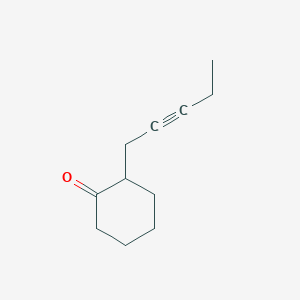
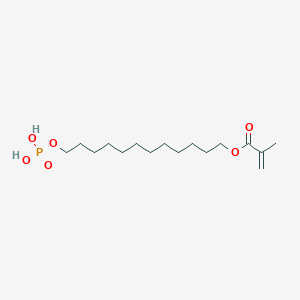
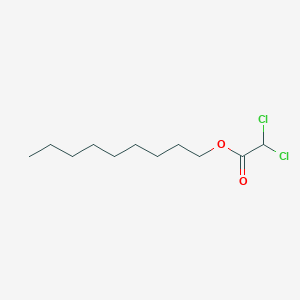
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
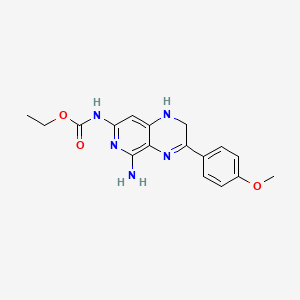

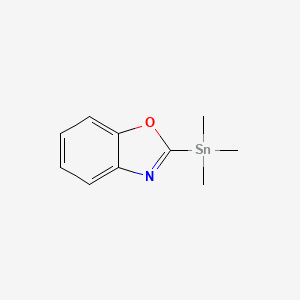
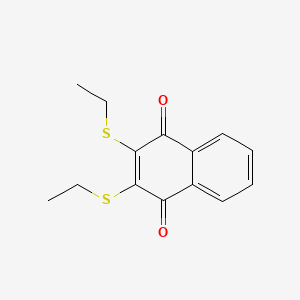
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)

